molecular formula C27H25ClFN3O4S B11679776 N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide

N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide

Cat. No.: B11679776
M. Wt: 542.0 g/mol
InChI Key: IBOALAHLZOSQID-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the core imidazolidinone structure, followed by the introduction of the various substituents through a series of reactions such as nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and catalysts like palladium or copper for coupling reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C27H25ClFN3O4S

Molecular Weight

542.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H25ClFN3O4S/c1-35-23-12-3-17(15-24(23)36-2)13-14-31-22(16-25(33)30-20-8-4-18(28)5-9-20)26(34)32(27(31)37)21-10-6-19(29)7-11-21/h3-12,15,22H,13-14,16H2,1-2H3,(H,30,33)

InChI Key

IBOALAHLZOSQID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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